5-Methylsulfonylpyrimidin-2-amine
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Overview
Description
5-Methylsulfonylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfonylpyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps :
Ring Closure: Formation of the pyrimidine ring from acyclic precursors.
Aromatization: Conversion of the intermediate to an aromatic pyrimidine.
S-Methylation: Introduction of the methylsulfonyl group.
Oxidation: Oxidation of the intermediate to form the methylsulfonyl compound.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of solvent-free and catalyst-free conditions has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfonylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the methylsulfonyl group to other functional groups.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and amines are commonly used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-Methylsulfonylpyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methylsulfonylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also modulate signaling pathways involved in inflammation and other biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of 5-Methylsulfonylpyrimidin-2-amine.
Methylsulfonylpyrimidine: A compound with similar functional groups but different biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-methylsulfonylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-11(9,10)4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEMPSKPFAUAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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